![molecular formula C21H20N2O3 B2400636 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide CAS No. 946379-55-1](/img/structure/B2400636.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a useful research compound. Its molecular formula is C21H20N2O3 and its molecular weight is 348.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.
Mode of Action
The compound likely interacts with its targets (such as cholinesterases and lipoxygenase enzymes) to inhibit their activity . This inhibition could alter the normal functioning of these enzymes, leading to changes in nerve function or inflammatory responses.
Biochemical Pathways
Given its potential inhibitory effects on cholinesterases and lipoxygenase enzymes , it may impact pathways related to nerve signal transmission and inflammation.
Result of Action
If it does inhibit cholinesterases and lipoxygenase enzymes as suggested , it could potentially alter nerve signal transmission and inflammatory responses at the molecular and cellular levels.
Actividad Biológica
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C19H16N2O4
- Molecular Weight : 336.35 g/mol
- CAS Number : 1790895-25-8
Research indicates that this compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. Notably:
- PARP1 Inhibition : The compound has been evaluated for its ability to inhibit the PARP1 enzyme, which plays a crucial role in DNA repair mechanisms. In a study by , it was found that related compounds showed significant inhibition with IC50 values ranging from 0.88 μM to 12 μM.
Pharmacological Effects
The following pharmacological effects have been observed:
- Antitumor Activity : Studies suggest that derivatives of carbazole compounds exhibit antitumor properties through apoptosis induction and cell cycle arrest in cancer cells. The tetrahydrocarbazole framework is particularly noted for enhancing these activities .
- Anti-inflammatory Properties : Compounds similar to this compound have shown potential in modulating inflammatory pathways, which could be beneficial in treating autoimmune diseases .
- Neuroprotective Effects : Some studies indicate that carbazole derivatives may protect neuronal cells from oxidative stress and neuroinflammation .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the carbazole core can significantly impact biological activity:
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Therapeutic Potential
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, derivatives of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) have been synthesized and tested for their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial targets in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.
Case Study: Enzyme Inhibition
A study synthesized various sulfonamide derivatives containing the benzodioxane structure. These compounds were screened for their ability to inhibit α-glucosidase and acetylcholinesterase activities. The results indicated that some derivatives exhibited promising inhibition profiles, suggesting their potential as therapeutic agents for T2DM and AD .
Compound Name | Enzyme Target | IC50 Value (µM) | Therapeutic Implications |
---|---|---|---|
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide | α-glucosidase | 25.0 | T2DM treatment |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide | Acetylcholinesterase | 30.5 | AD treatment |
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Some studies indicate that modifications to the benzodioxane structure can enhance activity against various pathogens, including bacteria and fungi.
Case Study: Antimicrobial Screening
A series of derivatives were tested against standard strains of bacteria and fungi. The results demonstrated that certain modifications to the N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) framework improved antimicrobial efficacy significantly compared to unmodified compounds .
Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|---|
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methylbenzimidazole | Staphylococcus aureus | 32 µg/mL | Moderate |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-fluorouracil | Escherichia coli | 16 µg/mL | High |
Molecular Modeling Studies
Molecular modeling has been employed to predict the binding affinities of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide with various biological targets. Such studies provide insights into the structure-activity relationship (SAR) of these compounds.
Case Study: Binding Affinity Analysis
In silico studies have shown that the compound exhibits strong binding interactions with acetylcholinesterase due to specific hydrogen bonding and hydrophobic interactions within the active site . These findings suggest that further optimization could enhance its therapeutic efficacy.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-21(22-13-8-9-18-19(12-13)26-11-10-25-18)16-6-3-5-15-14-4-1-2-7-17(14)23-20(15)16/h3,5-6,8-9,12,23H,1-2,4,7,10-11H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBIPTAEHZXEIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.